URMC-099

Catalog No.
S548948
CAS No.
M.F
C27H27N5
M. Wt
421.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
URMC-099

Product Name

URMC-099

IUPAC Name

3-(1H-indol-5-yl)-5-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-1H-pyrrolo[2,3-b]pyridine

Molecular Formula

C27H27N5

Molecular Weight

421.5 g/mol

InChI

InChI=1S/C27H27N5/c1-31-10-12-32(13-11-31)18-19-2-4-20(5-3-19)23-15-24-25(17-30-27(24)29-16-23)21-6-7-26-22(14-21)8-9-28-26/h2-9,14-17,28H,10-13,18H2,1H3,(H,29,30)

InChI Key

QKKIWEILHCXECO-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)CC2=CC=C(C=C2)C3=CC4=C(NC=C4C5=CC6=C(C=C5)NC=C6)N=C3

solubility

Soluble in DMSO, not in water

Synonyms

URMC099, URMC 099, URMC-099

Canonical SMILES

CN1CCN(CC1)CC2=CC=C(C=C2)C3=CC4=C(NC=C4C5=CC6=C(C=C5)NC=C6)N=C3

The exact mass of the compound 3-(1H-indol-5-yl)-5-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrrolo[2,3-b]pyridine is 421.22665 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

URMC-099 is a highly potent, orally bioavailable (F = 41%) small-molecule kinase inhibitor characterized by its exceptional central nervous system (CNS) penetrance and dual-target profile against Mixed Lineage Kinase 3 (MLK3) and Leucine-Rich Repeat Kinase 2 (LRRK2) [1]. Unlike many conventional kinase inhibitors that are restricted to peripheral circulation, URMC-099 achieves a brain-to-plasma ratio of 0.81, enabling biologically active concentrations in the CNS via systemic dosing [2]. This distinct pharmacokinetic profile makes it a critical procurement choice for researchers developing in vivo models of neuroinflammation, Parkinson's disease, and HIV-1 associated neurocognitive disorders (HAND), where modulating microglial activation and neuronal stress pathways simultaneously is required without resorting to invasive surgical dosing [3].

Relying on first-generation pan-MLK inhibitors like CEP-1347 or standard LRRK2 inhibitors introduces severe limitations in systemic in vivo neurodegeneration models. CEP-1347, while active against MLK3, lacks the specific LRRK2 inhibitory profile of URMC-099 and exhibits inferior pharmacokinetic stability, complicating oral dosing regimens[1]. Conversely, generic LRRK2 inhibitors frequently suffer from poor blood-brain barrier (BBB) permeability or require direct intracerebroventricular (ICV) injection, which artificially disrupts the neuro-immune environment and limits throughput [2]. Procurement of URMC-099 specifically resolves these bottlenecks by providing a single, orally bioavailable agent that crosses the BBB intact, avoids off-target peripheral toxicity, and effectively suppresses both MLK3-driven microglial inflammation and LRRK2-mediated neuronal stress [3].

Dual-Target Potency for MLK3 and LRRK2

URMC-099 demonstrates highly potent, dual-target inhibition of MLK3 and LRRK2, distinguishing it from earlier generation inhibitors like CEP-1347, which primarily target the MLK family. In biochemical assays, URMC-099 achieves an IC50 of 14 nM for MLK3 and 11 nM for LRRK2 [1]. In contrast, CEP-1347 exhibits an MLK3 IC50 of 23 nM but lacks the optimized LRRK2 potency required for modern Parkinson's disease models [2].

Evidence DimensionIn vitro Kinase Inhibition (IC50)
Target Compound DataURMC-099: MLK3 IC50 = 14 nM; LRRK2 IC50 = 11 nM
Comparator Or BaselineCEP-1347: MLK3 IC50 = 23 nM; lacks LRRK2 activity
Quantified DifferenceURMC-099 provides 39% greater potency against MLK3 and unique dual-activity against LRRK2.
ConditionsBiochemical kinase inhibition assays

Procuring a dual-target inhibitor eliminates the need to co-administer multiple compounds in complex neuroinflammation and Parkinson's disease models.

Superior Central Nervous System (CNS) Pharmacokinetics

The primary procurement advantage of URMC-099 for in vivo neuroscience is its exceptional pharmacokinetic profile. Following a 10 mg/kg intravenous or oral administration in C57BL/6 mice, URMC-099 achieves an oral bioavailability (F) of 41% and a highly favorable brain-to-plasma ratio of 0.81 [1]. This results in a brain area-under-the-curve (AUC) exceeding 5000 μg·kg−1·h−1, maintaining CNS concentrations above the MLK3 IC50 for over 6 hours [2]. Standard early-generation kinase inhibitors often fail to achieve even 10% oral bioavailability or sufficient BBB penetrance without toxic peripheral dosing[1].

Evidence DimensionBrain Penetrance and Exposure
Target Compound DataURMC-099: Oral Bioavailability = 41%; Brain AUC > 5000 μg·kg−1·h−1
Comparator Or BaselineStandard systemic kinase inhibitors: Poor BBB permeability, F often < 10%
Quantified DifferenceSustained therapeutic CNS concentrations for >6 hours via systemic dosing.
Conditions10 mg/kg systemic dosing in C57BL/6 mice

Allows researchers to utilize non-invasive oral or IP dosing routes for neurodegenerative models, drastically reducing surgical variables associated with direct brain infusions.

Functional Suppression of Microglial Inflammation

URMC-099 provides validated functional efficacy in cellular models of neuroinflammation, specifically by modulating microglial activation. In BV-2 microglial cells exposed to HIV-1 Tat (0.5 μg/ml), treatment with 100 nM URMC-099 significantly reduced the production of pro-inflammatory cytokines, including TNFα and IL-6, compared to vehicle-treated controls [1]. Furthermore, URMC-099 prevented the destruction and phagocytosis of cultured neuronal axons by these activated microglia [1].

Evidence DimensionPro-inflammatory Cytokine Release (TNFα / IL-6)
Target Compound DataURMC-099 (100 nM): Significant suppression of cytokine release
Comparator Or BaselineVehicle-treated HIV-1 Tat-exposed microglia: High cytokine release
Quantified DifferenceSignificant reduction in transcript and soluble protein levels of TNFα and IL-6.
ConditionsBV-2 microglial cells exposed to HIV-1 Tat for 4-12 hours

Guarantees that the compound translates its biochemical kinase inhibition into measurable, functional anti-inflammatory outcomes in standard in vitro microglial assays.

In Vivo Models of HIV-Associated Neurocognitive Disorders (HAND)

Because of its validated ability to suppress HIV-1 Tat-induced microglial activation and its excellent brain penetrance (Brain AUC > 5000 μg·kg−1·h−1), URMC-099 is the preferred kinase inhibitor for murine models of HAND. It allows researchers to study neuroprotection via systemic dosing without the confounding effects of invasive CNS delivery [1].

Preclinical Parkinson's and Alzheimer's Disease Research

URMC-099's dual inhibition of MLK3 and LRRK2 (IC50s of 14 nM and 11 nM, respectively) makes it a uniquely suited tool compound for neurodegenerative disease models. It is highly recommended for studies investigating LRRK2-mediated neuronal stress and MLK3-driven neuroinflammation simultaneously [2].

Microglial Activation and Phagocytosis Assays

For in vitro screening and mechanistic studies, URMC-099 serves as a reliable positive control for suppressing pro-inflammatory cytokine release (TNFα, IL-6) and preventing aberrant microglial phagocytosis of neuronal axons in response to lipotoxic or viral stressors [1].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

421.22664588 g/mol

Monoisotopic Mass

421.22664588 g/mol

Heavy Atom Count

32

Appearance

White to off-white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

URMC-099

Dates

Last modified: 08-15-2023
1: Polesskaya O, Wong C, Lebron L, Chamberlain JM, Gelbard HA, Goodfellow V, Kim M, Daiss JL, Dewhurst S. MLK3 regulates fMLP-stimulated neutrophil motility. Mol Immunol. 2014 Apr;58(2):214-22. doi: 10.1016/j.molimm.2013.11.016. Epub 2014 Jan 3. PubMed PMID: 24389043; PubMed Central PMCID: PMC3946811.
2: Goodfellow VS, Loweth CJ, Ravula SB, Wiemann T, Nguyen T, Xu Y, Todd DE, Sheppard D, Pollack S, Polesskaya O, Marker DF, Dewhurst S, Gelbard HA. Discovery, synthesis, and characterization of an orally bioavailable, brain penetrant inhibitor of mixed lineage kinase 3. J Med Chem. 2013 Oct 24;56(20):8032-48. doi: 10.1021/jm401094t. Epub 2013 Oct 3. PubMed PMID: 24044867; PubMed Central PMCID: PMC4032177.
3: Marker DF, Tremblay MÈ, Puccini JM, Barbieri J, Gantz Marker MA, Loweth CJ, Muly EC, Lu SM, Goodfellow VS, Dewhurst S, Gelbard HA. The new small-molecule mixed-lineage kinase 3 inhibitor URMC-099 is neuroprotective and anti-inflammatory in models of human immunodeficiency virus-associated neurocognitive disorders. J Neurosci. 2013 Jun 12;33(24):9998-10010. doi: 10.1523/JNEUROSCI.0598-13.2013. PubMed PMID: 23761895; PubMed Central PMCID: PMC3682381.

Explore Compound Types